2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide

Description

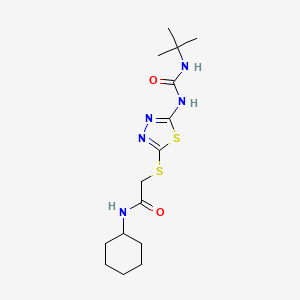

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 3-(tert-butyl)ureido group. A thioether linkage connects the thiadiazole to an acetamide moiety, which is further substituted with a cyclohexyl group.

Properties

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,16,21)(H2,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBLCIQQHJFIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

Introduction of the Urea Moiety: The urea group can be introduced by reacting the thiadiazole derivative with tert-butyl isocyanate.

Attachment of the Cyclohexylacetamide Group: The final step involves the nucleophilic substitution reaction of the thiadiazole-urea intermediate with cyclohexylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and biological activity.

Agriculture: It may have applications as a pesticide or herbicide.

Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclohexylacetamide group can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiadiazole Core

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Key Observations:

- Ureido Substituents : The tert-butyl group in the target compound increases hydrophobicity compared to phenyl or fluorophenyl analogs, which may enhance membrane permeability but reduce aqueous solubility .

- Ester vs. Amide : The ethyl benzoate derivative () lacks the cyclohexylamide group, which could alter metabolic stability and binding kinetics.

Yield and Efficiency:

- Analogs with benzyl or phenoxy substituents (e.g., 5h in ) achieve yields of 72–88% via similar methods .

- The tert-butyl group’s steric hindrance may reduce reaction efficiency compared to smaller substituents (e.g., methyl or ethyl).

Physicochemical Properties

Notes:

- The cyclohexyl group in the target compound likely reduces crystallinity compared to aromatic analogs, as seen in the lower melting points of non-cyclohexyl derivatives .

Biological Activity

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide is a complex organic molecule that features a thiadiazole ring and a urea functional group. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 401.5 g/mol. The presence of the tert-butyl group enhances its hydrophobic characteristics, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research on thiadiazole derivatives has indicated a broad spectrum of biological activities. The specific compound under review is hypothesized to exhibit:

- Antimicrobial Activity : Compounds containing thiadiazole and thiazole rings have demonstrated effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Similar structures have been associated with anticancer activities, although specific data on this compound is limited.

Comparative Analysis of Related Compounds

A comparative analysis can be made with other known compounds containing similar structural features. The following table summarizes their biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Thiadiazole ring | Antimicrobial | Various substitutions enhance activity |

| 4-Methylthiazole derivatives | Thiazole ring | Antifungal | Known for specific enzyme inhibition |

| Urea-based compounds | Urea linkage | Antibacterial | Potential for broad-spectrum activity |

This table illustrates how modifications in substituents can lead to significant variations in biological activity and therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that similar thiadiazole compounds exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus haemolyticus . These findings suggest that the target compound may possess comparable antimicrobial properties.

- Anticancer Activity : A study on 1,3,4-thiadiazole derivatives indicated potential anticancer effects, with some compounds exhibiting moderate to good activity against cancer cell lines . Although direct studies on the specific compound are lacking, the structural similarities warrant further investigation into its anticancer potential.

- Mechanistic Insights : The mechanism of action for thiadiazole derivatives often involves interaction with biological macromolecules such as DNA and proteins. For instance, docking studies have indicated that certain thiadiazoles can effectively bind to protein targets relevant in bacterial resistance . This suggests that the compound may similarly interact with key biological targets.

Q & A

Q. What is the standard synthetic route for 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions starting with precursor molecules such as thiadiazole derivatives and functionalized acetamides. Key steps include:

- Nucleophilic substitution : Reacting 2-chloroacetamide intermediates with sodium azide or thiol-containing thiadiazoles under reflux (toluene/water, 8:2 ratio) for 5–7 hours .

- Cyclization : Using reagents like POCl₃ or triethylamine to form the thiadiazole core, often at elevated temperatures (90°C) .

- Purification : Monitoring via TLC (hexane:ethyl acetate, 9:1) and recrystallization (ethanol or DMSO/water mixtures) to isolate the final product .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions and cyclohexyl/tert-butyl groups. For example, tert-butyl protons appear as singlets at δ ~1.3–1.4 ppm, while cyclohexyl protons show complex multiplet patterns .

- X-ray Diffraction (XRD) : Resolves ambiguities in stereochemistry and bond angles, particularly for the thiadiazole ring and acetamide linkage .

- Elemental Analysis : Validates molecular formula by comparing calculated vs. observed C, H, N, and S content .

Advanced Research Questions

Q. How can the synthesis yield be optimized, and what variables should be prioritized?

Yield optimization requires systematic adjustments:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while toluene/water mixtures improve azide substitution kinetics .

- Catalyst screening : Triethylamine or N-ethylmorpholine can accelerate acylation steps by scavenging HCl .

- Reaction time : Prolonged reflux (≥7 hours) ensures complete substitution but risks side reactions (e.g., hydrolysis of tert-butyl groups) .

Q. How should researchers address discrepancies between spectroscopic data and computational models?

- Cross-validation : Combine XRD (definitive bond lengths/angles) with NMR to resolve conflicts. For example, unexpected splitting in ¹H NMR may indicate conformational flexibility, which XRD can clarify .

- DFT calculations : Use density functional theory to simulate NMR spectra and compare with experimental data, adjusting for solvent effects .

Q. What strategies are effective for designing derivatives with enhanced pharmacological activity?

- Bioisosteric replacement : Substitute the cyclohexyl group with aromatic rings (e.g., p-tolyl) to improve target binding, as seen in related thiadiazole-acetamide hybrids .

- Side-chain modulation : Introduce methyl or methoxy groups to the acetamide moiety to alter lipophilicity and metabolic stability .

Q. How can contradictory bioactivity data across cell-based assays be systematically analyzed?

- Dose-response profiling : Validate activity across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity .

- Off-target screening : Use kinase panels or proteomics to rule out nonspecific interactions .

- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects or assay variability .

Q. What computational approaches are recommended for elucidating the compound’s mechanism of action?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .

- MD simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical residues for mutagenesis studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.